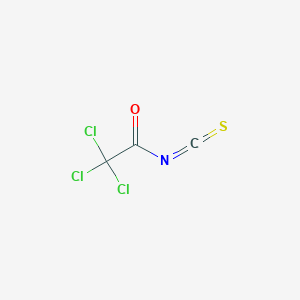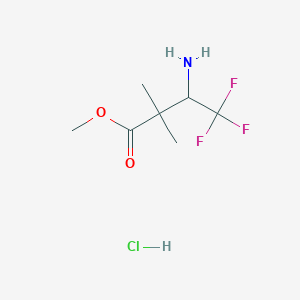
Acetyl isothiocyanate, trichloro-
Übersicht
Beschreibung
Acetyl isothiocyanate, trichloro- is a chemical compound characterized by the presence of an acetyl group, an isothiocyanate group, and three chlorine atoms. This compound is part of the broader class of isothiocyanates, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetyl isothiocyanate, trichloro- typically involves the reaction of primary amines with carbon disulfide and chloroform in the presence of a base. This process leads to the formation of isothiocyanates through a series of intermediate steps. The reaction conditions often include moderate heating and the use of benign solvents such as Cyrene™ or γ-butyrolactone (GBL) to optimize sustainability .
Industrial Production Methods
Industrial production of acetyl isothiocyanate, trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Purification is typically achieved through column chromatography, which helps maintain the high purity of the product while minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl isothiocyanate, trichloro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl chlorothionoformate, solid sodium hydroxide, and various solvents such as dimethylbenzene. The reaction conditions often involve moderate heating and the use of catalysts to enhance the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phenyl chlorothionoformate typically yields alkyl and aryl isothiocyanates .
Wissenschaftliche Forschungsanwendungen
Acetyl isothiocyanate, trichloro- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of acetyl isothiocyanate, trichloro- involves its interaction with molecular targets and pathways within cells. It exerts its effects by modulating oxidative stress, inflammation, and apoptosis pathways. The compound’s ability to cross cellular membranes allows it to interact with intracellular targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethyl isothiocyanate: Known for its neuroprotective properties and ability to modulate oxidative stress pathways.
Allyl isothiocyanate: Recognized for its chemopreventive and anticancer properties.
Sulforaphane: Noted for its antioxidant and anti-inflammatory effects.
Uniqueness
Acetyl isothiocyanate, trichloro- stands out due to its unique combination of an acetyl group, an isothiocyanate group, and three chlorine atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
2,2,2-trichloroacetyl isothiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3NOS/c4-3(5,6)2(8)7-1-9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJKKNIHJVAYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)C(Cl)(Cl)Cl)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453018 | |
| Record name | Acetyl isothiocyanate, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15146-49-3 | |
| Record name | Acetyl isothiocyanate, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trichloroethanecarbonyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(Benzylsulfanyl)-3-ethyl-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B1652529.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide](/img/structure/B1652530.png)
![tert-butyl N-{1-[4-(3-cyanophenyl)phenyl]ethyl}carbamate](/img/structure/B1652532.png)


![N-[5-(1,2-dithiolan-3-yl)pentanoyl]valine](/img/structure/B1652536.png)



![[Ethoxy(phenyl)phosphoryl]acetic acid](/img/structure/B1652543.png)
